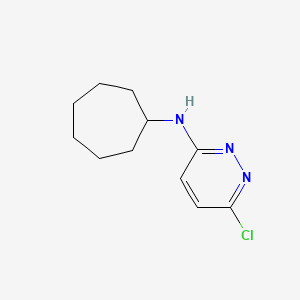

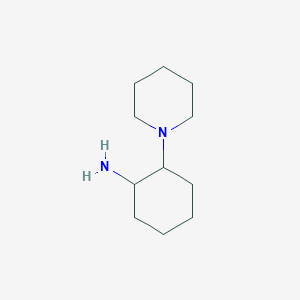

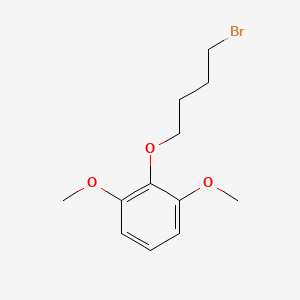

![molecular formula C12H16FN B1461540 (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine CAS No. 1019558-02-1](/img/structure/B1461540.png)

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Descripción general

Descripción

1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (1-CPFMA) is an organofluorine compound that has been studied for its potential applications in the fields of organic chemistry and medicinal chemistry. It has been used as a building block for the synthesis of novel compounds and as a model for the study of the structure-activity relationships of organofluorine-containing molecules. The compound has also been used in a variety of biological studies, including studies of its mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments.

Aplicaciones Científicas De Investigación

Polymer Electrolytes Synthesis : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophnyl-amine reaction. This method provides precise control of cation functionality without deleterious side reactions and allows the direct connection of guanidinium into stable phenyl rings, which is essential for developing advanced polymer materials (Kim, D., Labouriau, A., Guiver, M., & Kim, Y., 2011).

Lewis Acid-Catalyzed Ring-Opening : The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including the process of enantioselective synthesis of certain inhibitors, showcases the utility of such reactions in organic chemistry. This method proceeds at room temperature and maintains enantiomeric purity, highlighting its potential in synthesizing complex organic compounds (Lifchits, O., & Charette, A., 2008).

Synthesis of Optically Active Silicon Compounds : The synthesis of diastereomeric (amino)fluorosilanes demonstrates a new approach to accessing optically active silicon compounds. This involves a solubility-based separation process and epimerization at the silicon atom, underscoring the relevance of such methods in organometallic chemistry (Kawachi, A., Maeda, H., Mitsudo, K., & Tamao, K., 1999).

Cytotoxicity of Novel Compounds : Research on the synthesis of novel derivatives of 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile, including reactions with various primary amines, has been conducted. These compounds were evaluated for cytotoxic activity against tumor cell lines, illustrating the potential applications in medicinal chemistry and drug discovery (Flefel, E. M., Abbas, H. S., Mageid, R. E. A., & Zaghary, W. A., 2015).

Amination and Cyclization of Ketimines : The amination of ketimines derived from 2-(trifluoromethyl)anilines and methyl halophenyl ketones, and their cyclization to quinolin-4-amines, represents another application in synthetic organic chemistry. This process highlights the regioselective displacement and complex induced proximity effect, which are critical for the synthesis of heterocyclic compounds (Strekowski, L., Janda, L., Patterson, S., & Nguyen, J., 1996).

Propiedades

IUPAC Name |

1-cyclopropyl-N-[(2-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSTZFNLCNDCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

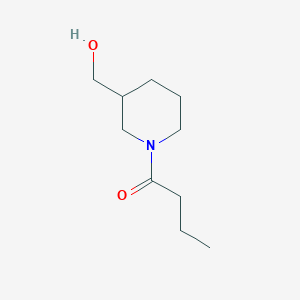

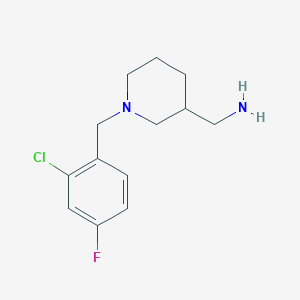

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)

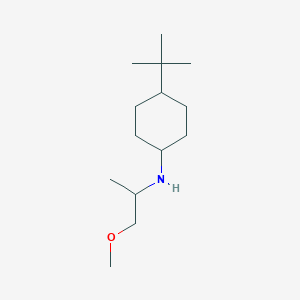

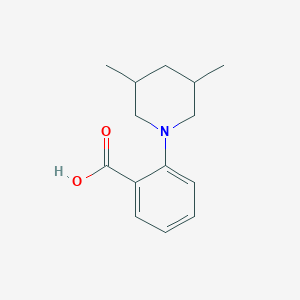

![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

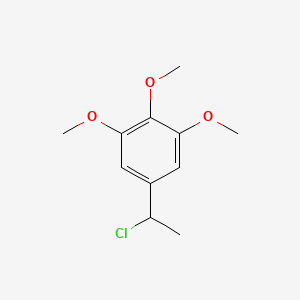

![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)

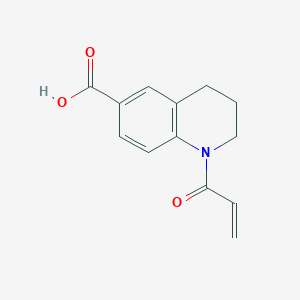

![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)